REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[CH3:22][CH2:23][OH:24].[N:12]12[CH2:13][N:14]3[CH2:15][N:16]([CH2:17][N:18]([CH2:19]3)[CH2:20]1)[CH2:21]2.[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31]>>[Br:1][c:2]1[cH:3][c:4]([CH:23]=[O:24])[c:5]([OH:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=Cc1cc(Br)cc(C(=O)O)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |